molecular formula C4H11ClN2OS B3392983 1-Iminothiomorpholine 1-oxide hydrochloride CAS No. 1633667-60-3

1-Iminothiomorpholine 1-oxide hydrochloride

Cat. No.: B3392983
CAS No.: 1633667-60-3
M. Wt: 170.66
InChI Key: FLQQIIQMFJZKQH-UHFFFAOYSA-N
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Description

1-Iminothiomorpholine 1-oxide hydrochloride is a chemical compound with the molecular formula C4H11ClN2OS. It is known for its unique structure, which includes a thiazine ring with an imino group and an oxide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iminothiomorpholine 1-oxide hydrochloride typically involves the reaction of thiomorpholine with an oxidizing agent. One common method includes the oxidation of thiomorpholine using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Iminothiomorpholine 1-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to thiomorpholine under specific conditions.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-Iminothiomorpholine 1-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Iminothiomorpholine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in a variety of chemical and biological processes.

Comparison with Similar Compounds

    Thiomorpholine: A related compound without the imino and oxide groups.

    Thiomorpholine 1-oxide: Similar structure but lacks the imino group.

    Iminothiazolidine: Contains a similar imino group but with a different ring structure.

Uniqueness: 1-Iminothiomorpholine 1-oxide hydrochloride is unique due to its combination of the thiazine ring, imino group, and oxide group. This combination imparts distinctive chemical properties, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

1-imino-1,4-thiazinane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS.ClH/c5-8(7)3-1-6-2-4-8;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQQIIQMFJZKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iminothiomorpholine 1-oxide hydrochloride
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1-Iminothiomorpholine 1-oxide hydrochloride
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1-Iminothiomorpholine 1-oxide hydrochloride
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1-Iminothiomorpholine 1-oxide hydrochloride
Reactant of Route 6
1-Iminothiomorpholine 1-oxide hydrochloride

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